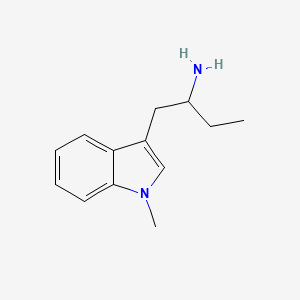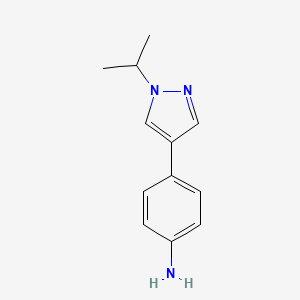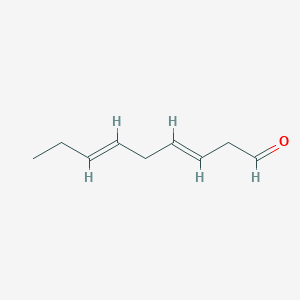
Nona-3,6-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nona-3,6-dienal is an organic compound with the molecular formula C9H14O. It is a type of aldehyde characterized by the presence of two double bonds in its structure. This compound is known for its distinctive odor, which is often described as cucumber-like. This compound is used in various applications, including flavoring agents and fragrance formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nona-3,6-dienal can be synthesized through several methods. One common approach involves the aldol condensation of appropriate aldehydes. For instance, the reaction between 3-buten-2-one and 2-butenal under basic conditions can yield this compound. The reaction typically requires a base such as sodium hydroxide and is carried out at room temperature .
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidation of corresponding alcohols. The process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Nona-3,6-dienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Nonanoic acid.
Reduction: Nona-3,6-dienol.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Nona-3,6-dienal has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its role in plant defense mechanisms and as a signaling molecule.
Medicine: Explored for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the formulation of flavors and fragrances due to its distinctive odor
Mecanismo De Acción
The mechanism of action of nona-3,6-dienal involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of adducts, which may alter the function of the target molecules. The pathways involved include oxidative stress response and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Nonadienal: Another aldehyde with a similar structure but different double bond positions.
Nonanal: A saturated aldehyde with no double bonds.
Hexanal: A shorter chain aldehyde with a similar functional group.
Uniqueness
Nona-3,6-dienal is unique due to its specific double bond positions, which confer distinct chemical reactivity and odor properties. Compared to other similar compounds, it has a more pronounced cucumber-like odor, making it particularly valuable in flavor and fragrance applications .
Propiedades
Fórmula molecular |
C9H14O |
|---|---|
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
(3E,6E)-nona-3,6-dienal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,9H,2,5,8H2,1H3/b4-3+,7-6+ |
Clave InChI |
FIDBXHOCOXRPRO-FZWLCVONSA-N |
SMILES isomérico |
CC/C=C/C/C=C/CC=O |
SMILES canónico |
CCC=CCC=CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B15328147.png)
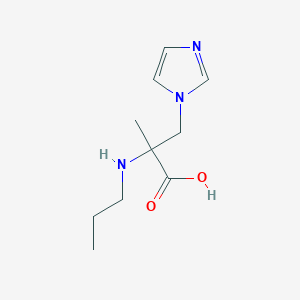


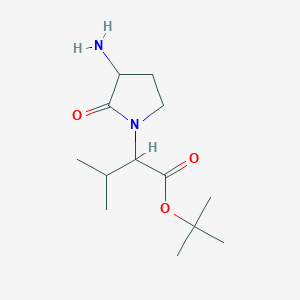
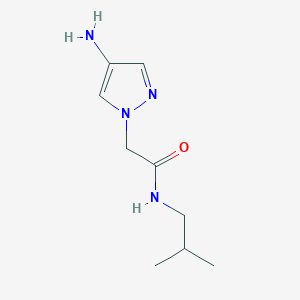


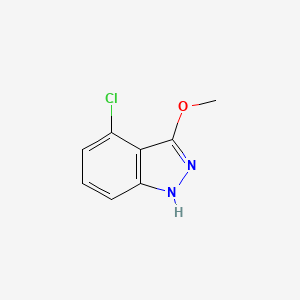
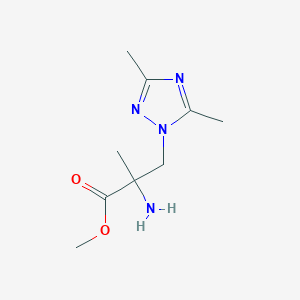
![2-Bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one](/img/structure/B15328223.png)

